molecular formula C8H4F6 B1339988 1,4-Bis(trifluoromethyl)benzene-13C6 CAS No. 286013-13-6

1,4-Bis(trifluoromethyl)benzene-13C6

Cat. No. B1339988
M. Wt: 220.06 g/mol
InChI Key: PDCBZHHORLHNCZ-IDEBNGHGSA-N
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Description

“1,4-Bis(trifluoromethyl)benzene-13C6” is a chemical compound with the linear formula 13C6H4(CF3)2 . It is a stable isotope with 99 atom % 13C . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

“1,4-Bis(trifluoromethyl)benzene-13C6” has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .


Molecular Structure Analysis

The molecules of “1,4-Bis(trifluoromethyl)benzene-13C6” exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .


Chemical Reactions Analysis

The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(trifluoromethyl)benzene-13C6” include a refractive index of n20/D 1.379 (lit.), a boiling point of 116°C (lit.), and a density of 1.419 g/mL at 25°C .

Scientific Research Applications

Synthesis and Characterization of Novel Materials

1,4-Bis(trifluoromethyl)benzene-13C6 has been used in the synthesis of novel materials with unique properties. For instance, it has been involved in creating new fluorine-containing polyetherimide, characterized by techniques such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various industries due to their unique thermal and chemical properties (Yu Xin-hai, 2010).

Investigation of Molecular Structures and Optical Properties

The compound has also been a key component in studying the molecular structures and optical properties of various compounds. For example, it has been used in synthesizing trifluoromethyl-substituted bis-styrylbenzenes, leading to insights into how the position of the trifluoromethyl group affects characteristics like fluorescence spectrum shape and quantum yield, which are crucial for applications in organic electronics and photonics (H. Mochizuki, 2017).

Development of Advanced Polymer Systems

Furthermore, 1,4-Bis(trifluoromethyl)benzene-13C6 has contributed to the development of advanced polymer systems. It has played a role in creating copolymers with improved thermal transitions, contributing to the field of thermoplastic elastomers. These materials exhibit unique fluorescence spectra and quantum efficiencies, indicating their potential in advanced material applications such as in display technologies or sensing applications (Thomas M. Gaedda & W. Weber, 2006).

Electrochemistry and Luminescence Studies

The compound's utility extends to electrochemistry and luminescence studies. It has been a core component in synthesizing benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, leading to the exploration of their luminescence and electrochemical properties. These studies are vital for understanding the electronic communication between boron heterocycles and the luminescence properties of the compounds, which have implications in fields such as organic light-emitting diodes (OLEDs) and electrochemical sensors (L. Weber et al., 2006).

Safety And Hazards

This compound is considered hazardous and is classified as flammable, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter . This compound emitted cyan electroluminescence with unusually stable colors at different emitter concentrations and different voltages in devices .

properties

IUPAC Name

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBZHHORLHNCZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583997
Record name 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trifluoromethyl)benzene-13C6

CAS RN

286013-13-6
Record name 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-13-6
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